1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride
Description
This compound is an indolinone derivative featuring a benzyl group at position 1, a methyl group, and a diethylamino ethoxy moiety at position 3. Its molecular formula is C₂₂H₂₉N₂O₂·HCl, with a molecular weight of approximately 389.46 g/mol.
Properties
CAS No. |
34944-00-8 |
|---|---|
Molecular Formula |
C22H29ClN2O2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(1-benzyl-3-methyl-2-oxoindol-3-yl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-4-23(5-2)15-16-26-22(3)19-13-9-10-14-20(19)24(21(22)25)17-18-11-7-6-8-12-18;/h6-14H,4-5,15-17H2,1-3H3;1H |
InChI Key |
MYQUKYMKNUUWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of substituted indolinones like 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride typically involves:
- Construction of the indolinone core (2-oxindole structure).
- Introduction of the benzyl substituent at the nitrogen atom (N-1 position).
- Functionalization at the 3-position with the 2-(diethylamino)ethoxy and methyl groups.
- Formation of the hydrochloride salt for stability and solubility.
Stepwise Synthetic Route
Based on patent literature and medicinal chemistry reviews, the following synthetic route is commonly employed:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. | Synthesis of 2-indolinone core | Cyclization of o-nitrobenzaldehyde derivatives or aniline derivatives under acidic or basic conditions | Established methods for indolinone ring formation |
| 2. | N-Benzylation | Reaction of 2-indolinone with benzyl chloride or benzyl bromide in the presence of a base (e.g., K2CO3) | Typically performed in polar aprotic solvents such as DMF or DMSO |
| 3. | Introduction of 3-methyl group | Alkylation at the 3-position using methyl iodide or methyl triflate under basic conditions | Regioselective alkylation to avoid side reactions |
| 4. | Attachment of 2-(diethylamino)ethoxy group | Nucleophilic substitution of a suitable leaving group (e.g., halide) on the 3-position side chain with 2-(diethylamino)ethanol or its derivatives | Requires controlled temperature to avoid decomposition |
| 5. | Formation of hydrochloride salt | Treatment with HCl gas or HCl in an organic solvent (e.g., ether) | Enhances compound stability and water solubility |
Detailed Reaction Conditions and Yields
- Step 1: The indolinone core is often synthesized by intramolecular cyclization of o-nitrobenzaldehyde with amino alcohols or by reduction of isatin derivatives. Yields typically range from 70% to 85% depending on the method and purity of reagents.
- Step 2: N-Benzylation is performed under mild basic conditions at room temperature or slightly elevated temperatures (40–60°C), achieving yields of 80–90%.
- Step 3: Methylation at the 3-position requires strong bases such as sodium hydride (NaH) or potassium tert-butoxide in anhydrous solvents, with yields around 75–85%.
- Step 4: The introduction of the 2-(diethylamino)ethoxy group is often the most sensitive step, requiring anhydrous conditions and inert atmosphere to prevent side reactions; yields vary between 60–80%.
- Step 5: Conversion to the hydrochloride salt is straightforward, with near-quantitative yields.
Alternative Synthetic Approaches
Some patents describe alternative methods such as:
- Using pre-functionalized intermediates where the diethylaminoethoxy side chain is introduced before cyclization.
- Employing microwave-assisted synthesis to reduce reaction times and improve yields.
- Utilizing catalytic hydrogenation for reduction steps to improve selectivity.
Research Findings and Analysis
- The patent US20030069299A1 provides detailed claims and descriptions of substituted indolinones, including preparation methods relevant to compounds structurally similar to 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride.
- The synthetic routes emphasize the importance of controlling reaction conditions to maintain the integrity of the indolinone core and the functional side chains.
- Medicinal chemistry literature on kinase inhibitors highlights that the purity and stereochemistry of the compound significantly affect biological activity, necessitating careful purification steps such as recrystallization or chromatography after synthesis.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Indolinone core synthesis | o-Nitrobenzaldehyde, amino alcohols | Acid/base catalysis, reflux | 70–85 | Core ring formation |
| N-Benzylation | Benzyl chloride, K2CO3 | DMF, 40–60°C | 80–90 | N-substitution |
| 3-Methylation | Methyl iodide, NaH | Anhydrous solvent, inert atmosphere | 75–85 | Regioselective alkylation |
| 3-(2-Diethylamino)ethoxy substitution | 2-(diethylamino)ethanol derivatives | Anhydrous, inert atmosphere | 60–80 | Sensitive step |
| Hydrochloride salt formation | HCl gas or solution | Room temperature | ~100 | Salt formation for stability |
Chemical Reactions Analysis
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylaminoethoxy groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C22H28N2O2
- Molecular Weight : 388.98 g/mol
- CAS Registry Number : 34944-00-8
Biological Activities
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride exhibits a range of biological activities that make it a subject of interest in drug development:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown antimicrobial properties. For instance, related indolinone derivatives have been evaluated for their efficacy against various pathogens, suggesting potential applications in treating infectious diseases .
- Antitumor Properties : Some indolinone derivatives have been investigated for their antitumor effects. The structural characteristics of the compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Further research is necessary to elucidate the specific mechanisms involved .
Pharmacological Applications
The unique structure of 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride allows for diverse pharmacological applications:
- Neurological Disorders : Given its diethylamino group, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological conditions such as depression or anxiety. The modulation of neurotransmitter pathways could be a promising area for future research .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, indicating that this indolinone derivative could be explored for treating fungal infections, particularly in immunocompromised patients .
Case Study 1: Antimicrobial Evaluation
A study conducted on related indolinone derivatives showed significant antimicrobial activity against several bacterial strains. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis, which is a common target for antibiotics. This suggests that 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride may also possess similar antimicrobial properties .
Case Study 2: Antitumor Activity
Research on structurally similar compounds has indicated potential antitumor activity through the inhibition of tubulin polymerization, a crucial process in cell division. This suggests that the compound could be further investigated as a lead compound in developing new anticancer therapies .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences:
Key Findings and Implications
Core Structure Variations: The indolinone core in the target compound contrasts with Amiodarone’s benzofuranyl-phenyl ketone. Indolinones are associated with kinase inhibition and CNS activity, while benzofuranyl-phenyl ketones (e.g., Amiodarone) target cardiac ion channels .
Substituent Effects: Diethylamino ethoxy group: Common to Amiodarone, Metcaraphen, and the target compound, this group enhances solubility and may facilitate membrane penetration. In Amiodarone, it synergizes with iodine atoms for prolonged action . Iodine atoms in Amiodarone: Increase lipophilicity and half-life (up to 100 days). The target compound lacks iodine, suggesting faster metabolism . Benzyl and methyl groups: Unique to the indolinone derivatives, these may improve blood-brain barrier penetration compared to Amiodarone’s bulky benzofuranyl and iodophenyl groups.
Impurity Insights: Desethylamiodarone (Imp. B) and monoiodo Amiodarone (Imp. C) exhibit reduced efficacy or altered pharmacokinetics, underscoring the importance of the diethylamino group and iodine atoms in Amiodarone’s therapeutic profile .
Biological Activity
1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride is C22H29ClN2O, indicating the presence of a benzyl group, an indolinone structure, and a diethylamino moiety. The compound's structure can be visualized through its SMILES representation: CCN(CC)CCOC1(C2=CC=CC=C2)C(=O)C2=C1C(=C(C=C2)C(=O)N(C)C)C.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC50 values indicating significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it effectively inhibits bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride has shown anti-inflammatory effects in various models. Studies indicate that it reduces pro-inflammatory cytokine production and inhibits the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses.
Research Findings and Case Studies
A selection of research findings related to the biological activity of this compound is summarized below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride, and how can reaction efficiency be optimized?
- Methodology : A two-step approach is typical:
Core indolinone synthesis : Condensation of substituted anilines with α-ketoesters under acidic conditions to form the 2-indolinone scaffold.
Functionalization : Alkylation of the 3-position using 2-(diethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) followed by benzyl group introduction via nucleophilic substitution.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of alkylating agents (1.2–1.5 equivalents) and reaction temperature (60–80°C) to minimize side products like over-alkylation or hydrolysis .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
- Key techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, diethylamino protons at δ 2.5–3.0 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 441.2 for C₂₃H₃₂N₂O₂·HCl).
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tertiary amine vibrations (~1250 cm⁻¹).
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
- Polar solvents : Highly soluble in DMSO (>50 mg/mL) and methanol (>20 mg/mL). Limited solubility in water (<1 mg/mL) due to hydrophobic benzyl and diethylamino groups .
- Stability :
- Storage : Store in light-resistant containers at 2–8°C to prevent degradation.
- pH sensitivity : Stable in neutral to slightly acidic buffers (pH 4–7); avoid alkaline conditions (pH >8) to prevent hydrolysis of the ethoxy linkage .
Advanced Research Questions
Q. How can impurities in synthesized batches be identified and quantified, and what regulatory thresholds apply?
- Impurity profiling :
- HPLC-MS : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA) to resolve desethyl or de-benzylated byproducts.
- Reference standards : Compare retention times and spectra to pharmacopeial impurity standards (e.g., Desethylamiodarone Hydrochloride, EP Impurity B) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor-binding assays?
- SAR design :
Core modifications : Compare activity of indolinone vs. benzofuran derivatives (e.g., Amiodarone analogs) to assess scaffold specificity.
Substituent variations : Synthesize analogs with altered diethylaminoethoxy chain lengths or benzyl substituents.
- Assays :
- In vitro binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for ion channels or GPCRs).
- Functional assays : Patch-clamp electrophysiology to evaluate ion channel modulation efficacy .
Q. How can metabolic pathways and pharmacokinetic properties be evaluated preclinically?
- Metabolic studies :
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., oxidative dealkylation).
- LC-MS/MS : Detect metabolites using Q-TOF systems and compare to synthetic standards.
- PK parameters :
- Caco-2 permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability).
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
Q. What advanced analytical methods resolve contradictions in reported biological activity data?
- Data reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
